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  • Product: Propan-2-yl 5-bromo-2-chlorobenzoate
  • CAS: 1456925-74-8

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Optimized Esterification of 5-Bromo-2-chlorobenzoic Acid with Isopropanol

Abstract This document provides a comprehensive guide to the optimized esterification of 5-bromo-2-chlorobenzoic acid with isopropanol to synthesize isopropyl 5-bromo-2-chlorobenzoate, a key intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the optimized esterification of 5-bromo-2-chlorobenzoic acid with isopropanol to synthesize isopropyl 5-bromo-2-chlorobenzoate, a key intermediate in the synthesis of various pharmaceuticals.[1][2][3] This guide delves into the mechanistic underpinnings of the Fischer-Speier esterification, explores various catalytic systems, and presents detailed, field-proven protocols for maximizing yield and purity. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing safety, efficiency, and scalability.

Introduction: Significance of Isopropyl 5-bromo-2-chlorobenzoate

5-Bromo-2-chlorobenzoic acid and its esters are crucial building blocks in medicinal chemistry. Specifically, isopropyl 5-bromo-2-chlorobenzoate serves as a vital precursor in the synthesis of several modern antidiabetic drugs.[2] The efficient and high-yield synthesis of this ester is therefore of significant interest to the pharmaceutical industry. The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, remains a widely used and economical method for this transformation.[4][5][6][7] This application note focuses on optimizing this reaction to address common challenges such as equilibrium limitations and steric hindrance.

Mechanistic Insights: The Fischer-Speier Esterification

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[4][6][8] Understanding the mechanism is paramount to optimizing the reaction conditions. The overall process can be summarized in six key, reversible steps, often remembered by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[4]

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst. This increases the electrophilicity of the carbonyl carbon.[8][9][10]

  • Nucleophilic Attack by Isopropanol: The alcohol (isopropanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[8]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[4]

  • Formation of a Good Leaving Group: This proton transfer converts a hydroxyl group into a good leaving group (water).[4]

  • Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[5]

The equilibrium nature of this reaction is a critical challenge.[4][5][11] To drive the reaction towards the product side, strategies must be employed to either use an excess of one reactant (typically the alcohol) or to remove the water as it is formed.[4][6][11][12]

Diagram: Fischer Esterification Mechanism

FischerEsterification A 5-Bromo-2-chlorobenzoic Acid + H+ B Protonated Carboxylic Acid A->B Protonation D Tetrahedral Intermediate B->D Nucleophilic Attack C Isopropanol (Nucleophile) C->D E Proton Transfer D->E Proton Transfer F Protonated Intermediate E->F G Elimination of Water F->G Elimination of H2O H Protonated Ester G->H I Isopropyl 5-bromo-2-chlorobenzoate H->I Deprotonation

Caption: The acid-catalyzed Fischer esterification mechanism.

Optimization Strategies and Protocol Design

The key to a successful esterification lies in overcoming the reaction equilibrium. The following sections detail protocols that employ different strategies to maximize the yield of isopropyl 5-bromo-2-chlorobenzoate.

Protocol 1: Classical Fischer Esterification with Excess Isopropanol and Sulfuric Acid

This protocol utilizes a large excess of isopropanol to act as both a reactant and a solvent, shifting the equilibrium towards the product side. Concentrated sulfuric acid serves as a powerful and cost-effective catalyst and dehydrating agent.[11][13][14]

Experimental Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-chlorobenzoic acid (1 equivalent).

  • Reagent Addition: Add a significant excess of isopropanol (10-20 equivalents).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 equivalents) to the mixture. The addition is exothermic and should be done in an ice bath.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing ice water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Data Summary Table:

ParameterConditionRationale
Catalyst Concentrated H₂SO₄Acts as both a catalyst and a dehydrating agent.[11][14]
Isopropanol 10-20 equivalentsShifts the equilibrium towards the product side.[4][6]
Temperature RefluxIncreases the reaction rate.
Reaction Time 4-8 hoursMonitored by TLC/HPLC for completion.
Expected Yield >85%Dependent on reaction scale and purification method.
Protocol 2: Dean-Stark Azeotropic Reflux

This method is particularly effective for driving the reaction to completion by physically removing water as it is formed via azeotropic distillation with a suitable solvent like toluene.

Experimental Protocol:

  • Reaction Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a reflux condenser.

  • Reagent Addition: To the flask, add 5-bromo-2-chlorobenzoic acid (1 equivalent), isopropanol (2-3 equivalents), and a solvent that forms an azeotrope with water (e.g., toluene).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) or sulfuric acid (0.05-0.1 equivalents).

  • Reflux: Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap, with the denser water collecting at the bottom and the toluene returning to the reaction flask.

  • Monitoring: Continue the reflux until no more water is collected in the trap.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.

Data Summary Table:

ParameterConditionRationale
Apparatus Dean-Stark TrapPhysically removes water to drive the equilibrium.[4]
Catalyst p-TsOH or H₂SO₄Effective acid catalysts.
Solvent TolueneForms an azeotrope with water for its removal.
Temperature RefluxTo facilitate azeotropic distillation.
Reaction Time 2-6 hoursCompletion is indicated by the cessation of water collection.
Expected Yield >95%Generally higher than the excess alcohol method.

Diagram: Experimental Workflow for Dean-Stark Esterification

DeanStarkWorkflow start Start setup Assemble Dean-Stark Apparatus start->setup add_reagents Add 5-bromo-2-chlorobenzoic acid, isopropanol, and toluene setup->add_reagents add_catalyst Add p-TsOH or H2SO4 add_reagents->add_catalyst reflux Heat to Reflux add_catalyst->reflux monitor Monitor Water Collection reflux->monitor monitor->reflux Water still collecting workup Work-up (Cool, Extract, Wash, Dry) monitor->workup No more water purify Purification (Distillation or Chromatography) workup->purify end End purify->end

Caption: Workflow for esterification using a Dean-Stark apparatus.

Alternative and Green Catalytic Systems

While strong mineral acids are effective, there is a growing interest in more environmentally friendly and reusable catalysts.

  • Solid Acid Catalysts: Materials like modified montmorillonite K10 clay and zirconium-based solid acids have shown promise in catalyzing esterification reactions.[15][16] These catalysts offer advantages such as easier separation from the reaction mixture and potential for recycling.

  • Ionic Liquids and Deep Eutectic Solvents: Certain ionic liquids and deep eutectic solvents can act as dual solvent-catalysts, providing high catalytic activity and simplifying the reaction work-up.[17]

Safety Considerations

  • Corrosive Reagents: Concentrated sulfuric acid and p-toluenesulfonic acid are corrosive. Always handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Flammable Solvents: Isopropanol and toluene are flammable. All heating should be conducted using a heating mantle in a well-ventilated fume hood, away from open flames.

  • Exothermic Reactions: The addition of concentrated sulfuric acid to isopropanol is highly exothermic. Ensure slow addition and adequate cooling to prevent uncontrolled temperature increases.

Conclusion

The synthesis of isopropyl 5-bromo-2-chlorobenzoate via Fischer esterification is a robust and scalable process. By understanding the underlying reaction mechanism and employing appropriate strategies to overcome the equilibrium limitations, high yields and purity can be consistently achieved. The choice between using excess alcohol or a Dean-Stark apparatus will depend on the scale of the reaction and the available equipment. For process development and green chemistry initiatives, exploring solid acid catalysts and other novel catalytic systems is highly encouraged.

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).
  • Maskill, H. (1990). Mechanism of acid-catalysed esterification of carboxylic acids.
  • Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
  • Esterification - Chemistry LibreTexts. (2023, January 22).
  • Clark, J. (n.d.).
  • Reflux, Isolation and Purification of Esters – HSC Chemistry. (n.d.). Science Ready.
  • What Dehydrating Agents Do in Chemistry. (2025, November 21). RevisionDojo.
  • In the preparation of an ester the commonly used dehydrating agent is... (2021, January 1). Filo.
  • How concentrated h2so4 can remover water from the reversible reaction of esterific
  • Dehydration reaction - Wikipedia. (n.d.).
  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. (2020, February 15). International Journal of Scientific & Technology Research.
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. (n.d.). DergiPark.
  • N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low C
  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (n.d.).
  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. (2024, June 26). EPO.
  • CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. (n.d.).
  • 5-Bromo-2-chlorobenzoic acid synthesis. (n.d.). ChemicalBook.
  • Fischer Esterific
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
  • CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid. (n.d.).
  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem.
  • A kind of synthetic method of 5-bromo-2-chlorobenzoic acid. (2018, May 18).
  • CN113321577 Preparation Method of 5-Bromo-2-Chlorobenzoic Acid. (n.d.). Scribd.
  • Preparation method of 5-bromo-2-chlorobenzoic acid. (2020, November 13).
  • CN113773194 Preparation Method of 5-Bromo-2-Chloro-Benzoic Acid As Raw Material For Hypoglycemic Drug Synthesis. (2022, February 8). Scribd.
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
  • 113321577 Preparation method of 5-bromo-2-chlorobenzoic acid. (2021, August 31).
  • CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-. (n.d.).
  • 2-Amino-5-bromobenzaldehyde. (n.d.). Organic Syntheses Procedure.

Sources

Application

Application Note: Scalable Process Engineering for Propan-2-yl 5-bromo-2-chlorobenzoate

Executive Summary Propan-2-yl 5-bromo-2-chlorobenzoate (Isopropyl 5-bromo-2-chlorobenzoate) is a highly functionalized pharmacophore scaffold, structurally related to key intermediates used in the synthesis of SGLT2 inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propan-2-yl 5-bromo-2-chlorobenzoate (Isopropyl 5-bromo-2-chlorobenzoate) is a highly functionalized pharmacophore scaffold, structurally related to key intermediates used in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin, Empagliflozin analogs) [1, 2]. While methyl and ethyl esters are common in early discovery, the isopropyl ester offers distinct advantages in late-stage coupling reactions due to increased hydrolytic stability and modified solubility profiles.

This application note details a scalable, self-validating protocol for synthesizing this target from 5-bromo-2-chlorobenzoic acid. Unlike laboratory-scale Fischer esterifications, which suffer from poor conversion with sterically hindered secondary alcohols, this protocol utilizes an Acyl Chloride Activation strategy . This method ensures >99% conversion, minimizes side reactions, and is engineered for kilogram-scale production.

Process Chemistry Rationale

The Challenge: Sterics and Kinetics

Direct esterification of 5-bromo-2-chlorobenzoic acid with propan-2-yl alcohol (isopropanol) presents two kinetic barriers:

  • Ortho-Substitution: The chlorine atom at the C2 position creates steric hindrance, shielding the carbonyl carbon from nucleophilic attack.

  • Nucleophile Class: Isopropanol is a secondary alcohol, which is significantly less nucleophilic than primary alcohols (methanol/ethanol), leading to sluggish equilibrium in acid-catalyzed conditions.

The Solution: Acyl Chloride Activation

To overcome these barriers, we employ Thionyl Chloride (


) to generate the highly reactive acid chloride intermediate. This shifts the mechanism from a reversible equilibrium to an irreversible nucleophilic acyl substitution.

Key Process Advantages:

  • Thermodynamic Drive: The formation of

    
     and 
    
    
    
    gases drives the activation step to completion.
  • Impurity Control: Avoids the formation of "acid-alcohol" azeotropes common in direct esterification workups.

  • Scalability: The reaction can be run in toluene, allowing for facile solvent swaps and crystallization.

Detailed Experimental Protocol

Materials & Equipment
  • Reactor: Glass-lined or Hastelloy reactor (due to corrosive acid chlorides).

  • Reagents:

    • 5-Bromo-2-chlorobenzoic acid (Purity >98%) [3].[1][2][3][4]

    • Thionyl Chloride (

      
      ) (1.2 - 1.5 equivalents).
      
    • Propan-2-yl alcohol (Isopropanol), anhydrous.

    • N,N-Dimethylformamide (DMF) (Catalytic, 1 mol%).

    • Solvent: Toluene (anhydrous).

    • Base (Optional): Pyridine or Triethylamine (1.1 eq) if HCl scavenging is required; otherwise, thermal off-gassing is preferred for cost.

Step-by-Step Methodology
Stage 1: Activation (Acid Chloride Formation)
  • Charge: Load 5-bromo-2-chlorobenzoic acid (1.0 wt) and Toluene (5.0 vol) into the reactor under

    
     atmosphere.
    
  • Catalyst: Add DMF (0.01 eq). Note: DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.

  • Addition: Heat to 50°C. Add Thionyl Chloride (1.3 eq) dropwise over 60 minutes.

    • Control Point: Monitor off-gassing (

      
      ). Scrubbing solution (NaOH) must be active.
      
  • Reaction: Heat to reflux (approx. 110°C) for 3–4 hours.

  • IPC (In-Process Control): Sample an aliquot, quench with MeOH, and analyze by HPLC. Target: <0.5% starting acid (as methyl ester derivative).

  • Distillation: Distill off excess

    
     and Toluene under reduced pressure to yield the crude acid chloride as an oil. Do not isolate; proceed immediately.
    
Stage 2: Esterification
  • Solvent Swap: Redissolve the crude acid chloride in fresh Toluene (3.0 vol).

  • Nucleophilic Attack: Cool to 0–5°C. Add a solution of Isopropanol (1.5 eq) and Pyridine (1.2 eq) in Toluene (2.0 vol) dropwise, maintaining internal temperature <10°C.

    • Why Pyridine? It acts as an HCl scavenger, preventing acid-catalyzed degradation and promoting the forward reaction. For cost-sensitive batches, refluxing isopropanol without base is possible but requires longer times.

  • Completion: Allow to warm to 20–25°C and stir for 2 hours.

  • IPC: HPLC should show >99% conversion to the ester.

Stage 3: Workup & Isolation
  • Quench: Add water (5.0 vol) slowly to dissolve pyridinium salts.

  • Phase Separation: Separate the organic (Toluene) layer. Wash with:

    • 1M HCl (remove residual pyridine).

    • 5%

      
       (remove unreacted acid).
      
    • Brine (drying).

  • Concentration: Evaporate Toluene under vacuum.

  • Crystallization:

    • If solid: Recrystallize from n-Heptane/IPA (9:1).

    • If oil: High-vacuum distillation or pass through a silica plug if high purity is required for biological assays.

Process Visualization

Reaction Workflow Diagram

The following diagram illustrates the critical path and decision nodes for the synthesis.

SynthesisWorkflow Start Start: 5-Bromo-2-chlorobenzoic Acid Activation Activation: SOCl2 + DMF (cat) Solvent: Toluene, 110°C Start->Activation IPC_1 IPC 1: Check Acid Consumption (Derivatize w/ MeOH) Activation->IPC_1 IPC_1->Activation Fail (Continue Reflux) Distillation Strip Excess SOCl2 (Vacuum Distillation) IPC_1->Distillation Pass (<0.5% SM) Esterification Esterification: Add Isopropanol Base: Pyridine, 0-20°C Distillation->Esterification Workup Workup: Acid/Base Wash Phase Separation Esterification->Workup Isolation Isolation: Crystallization (Heptane/IPA) Workup->Isolation

Figure 1: Critical Process Workflow for the synthesis of Propan-2-yl 5-bromo-2-chlorobenzoate.

Impurity Fate Map

Understanding the origin and removal of impurities is vital for pharmaceutical applications.

ImpurityMap SM Starting Material (Acid) Step_Rxn Reaction SM->Step_Rxn Impurity_A Impurity A: 4-Bromo Isomer Impurity_A->Step_Rxn Carries Over Step_Cryst Crystallization Impurity_A->Step_Cryst Purged in Mother Liquor Impurity_B Impurity B: Unreacted Acid Chloride Step_Wash NaHCO3 Wash Impurity_B->Step_Wash Removed (Water Soluble) Target Target: Isopropyl Ester Target->Step_Cryst Crystallizes Step_Rxn->Impurity_B Hydrolysis Step_Rxn->Target

Figure 2: Impurity Fate Map demonstrating the purging of regioisomers and hydrolysis byproducts.

Analytical Specifications & Quality Control

To validate the protocol, the final product must meet the following specifications. Data should be presented in a Certificate of Analysis (CoA).

ParameterMethodSpecificationRationale
Appearance VisualWhite to off-white solidColored impurities indicate oxidation.
Assay HPLC (UV 254nm)> 98.5%Required for downstream coupling.
Identification 1H-NMRConforms to structureConfirm Isopropyl CH (septet) and CH3 (doublet).
Residual Acid Titration / HPLC< 0.5%Acid poisons transition metal catalysts.
Water Content Karl Fischer< 0.1%Critical for anhydrous coupling reactions.

Key NMR Signals (Predicted):

  • Aromatic: ~7.9 ppm (d, 1H, H-6), ~7.5 ppm (dd, 1H, H-4), ~7.3 ppm (d, 1H, H-3).

  • Ester: ~5.2 ppm (septet, 1H,

    
    ), ~1.3 ppm (d, 6H, 
    
    
    
    ).

Safety & Handling (EHS)

  • Thionyl Chloride: Highly corrosive and reacts violently with water to release

    
     and 
    
    
    
    . All transfers must be closed-system. Scrubber systems (NaOH) are mandatory.
  • Sensitization: 5-bromo-2-chlorobenzoic acid is a known skin and eye irritant (H315, H319) [4].[5] Full PPE (Tyvek suit, respirator) is required during solids charging.

  • Halogenated Waste: All waste streams must be segregated as halogenated organic waste to prevent incinerator corrosion.

References

  • Rocky Pharma. (n.d.). 5-Bromo-2-chlorobenzoic acid – Key Intermediate for SGLT2 Inhibitor Synthesis.[1][6] Retrieved February 21, 2026, from [Link]

  • European Patent Office. (2024). Method for Preparing 5-Bromo-2-Chloro-Benzoic Acid as Raw Material in Hypoglycemic Drug Synthesis. EP 4 389 733 A1. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. Retrieved February 21, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Reaction Yields for Propan-2-yl 5-bromo-2-chlorobenzoate Synthesis

Welcome to the technical support center for the synthesis of Propan-2-yl 5-bromo-2-chlorobenzoate. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in this spec...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Propan-2-yl 5-bromo-2-chlorobenzoate. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in this specific esterification. The synthesis of this molecule, while conceptually straightforward, presents notable challenges due to steric hindrance from the ortho-chloro substituent on the benzoic acid and the use of a secondary alcohol, propan-2-ol. These factors can lead to low conversion rates, difficult purifications, and overall poor yields.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address the common issues encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall reaction yield is consistently low (<50%). What are the most common causes and where should I begin my investigation?

A1: Low yields in this synthesis typically stem from one of three main areas: incomplete reaction, side product formation, or product loss during workup and purification. The first step in troubleshooting is to analyze the crude reaction mixture by Thin Layer Chromatography (TLC) against the starting materials.

Troubleshooting Workflow:

  • Run a TLC: Spot the crude reaction mixture alongside your starting materials (5-bromo-2-chlorobenzoic acid and propan-2-ol).

  • Analyze the Result:

    • High concentration of starting acid? This indicates an incomplete reaction. The equilibrium has either not been sufficiently driven towards the products, or the reaction kinetics are too slow under the current conditions. Proceed to Q2 for strategies to improve conversion.

    • Significant new spots (other than product)? This points to the formation of side products. Refer to Q5 for potential side reactions and their mitigation.

    • Clean conversion but low isolated yield? If the TLC of the crude reaction shows a high conversion to the desired product but the final yield after purification is low, the issue likely lies in the workup or purification procedure. Proceed to Q4 for optimization strategies.

Below is a diagram illustrating this initial troubleshooting decision-making process.

G Start Low Yield (<50%) TLC Analyze Crude Reaction by TLC Start->TLC Decision What is the main component besides product? TLC->Decision Incomplete High Amount of Unreacted Acid Decision->Incomplete Starting Material SideProducts Significant Side Products Decision->SideProducts New Spots WorkupLoss Clean Conversion, Low Isolated Yield Decision->WorkupLoss Product Spot Only Action1 Proceed to Q2: Improve Reaction Conversion Incomplete->Action1 Action2 Proceed to Q5: Identify & Mitigate Side Reactions SideProducts->Action2 Action3 Proceed to Q4: Optimize Workup & Purification WorkupLoss->Action3

Caption: Initial troubleshooting workflow for low yield diagnosis.

Q2: My TLC shows a large amount of unreacted 5-bromo-2-chlorobenzoic acid. How can I improve the reaction conversion?

A2: The combination of a sterically hindered carboxylic acid and a secondary alcohol makes classic Fischer-Speier esterification challenging.[1] This reaction is an equilibrium process, and without effective measures to shift the equilibrium to the product side, conversions will remain low.[1][2][3]

Strategies to Improve Conversion:

  • Shift the Equilibrium (Fischer-Speier Method):

    • Use Excess Alcohol: Employing a large excess of propan-2-ol can shift the equilibrium towards the ester.[1][2] Using the alcohol as the solvent is a common tactic.[1]

    • Remove Water: Water is a product of the reaction; its removal will drive the reaction forward according to Le Châtelier's principle.[2][3][4] This can be achieved by using a Dean-Stark apparatus with a suitable solvent like toluene or by adding a drying agent (e.g., molecular sieves) to the reaction mixture.[3][4]

  • Employ a More Powerful Esterification Method: For sterically hindered substrates, alternative methods that do not rely on a reversible equilibrium are often superior. The Steglich esterification is a highly effective choice.[5][6][7]

Comparison of Esterification Methods:

MethodReagentsProsCons
Fischer-Speier Substrates + Strong Acid (e.g., H₂SO₄)Inexpensive reagents.Reversible equilibrium, often requires high temperatures and long reaction times, may lead to side reactions.[1][4]
Acyl Chloride 1. SOCl₂ or (COCl)₂2. Propan-2-ol + BaseHigh yield, irreversible.Harsh reagents (SOCl₂), generates corrosive HCl gas.[8]
Steglich Esterification DCC, DMAP (catalyst)Mild conditions (room temp), high yields even for hindered substrates, avoids strong acids.[5][6][9]DCC is an allergen, produces insoluble dicyclohexylurea (DCU) byproduct that requires careful removal.[10][11]

For this specific synthesis, Steglich esterification is the recommended approach due to its mild conditions and high efficacy with sterically demanding substrates.[5][6][9][12]

Q3: Can you provide a reliable, high-yield protocol for this synthesis using the Steglich esterification method?

A3: Certainly. The following protocol is optimized for sterically hindered substrates and generally provides high yields. The key to this method is the use of N,N'-Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid and a catalytic amount of 4-Dimethylaminopyridine (DMAP) to accelerate the ester formation.[5][6][9]

Detailed Experimental Protocol: Steglich Esterification

Materials:

  • 5-bromo-2-chlorobenzoic acid (1.0 eq)

  • Propan-2-ol (1.2 - 1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-bromo-2-chlorobenzoic acid (1.0 eq) and anhydrous DCM.

  • Add propan-2-ol (1.2 eq) and DMAP (0.1 eq) to the solution and stir until all solids dissolve.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[9]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the starting carboxylic acid spot indicates completion.

  • Workup: See Q4 for the detailed workup and purification procedure to remove the DCU byproduct.

G cluster_0 Reaction Setup cluster_1 Monitoring & Workup A 1. Dissolve Acid, Alcohol, & DMAP in anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add DCC solution dropwise at 0 °C B->C D 4. Warm to RT and stir for 3-6 hours C->D E 5. Monitor by TLC until acid is consumed D->E F 6. Proceed to DCU filtration and aqueous workup (See Q4) E->F

Caption: Steglich esterification experimental workflow.

Q4: My reaction seems complete, but I'm losing product during the workup. How can I effectively remove the dicyclohexylurea (DCU) byproduct and purify my ester?

A4: Product loss during workup, especially after a DCC-mediated reaction, is a common issue primarily due to the handling of the dicyclohexylurea (DCU) precipitate and potential emulsion formation during aqueous extraction.

Optimized Workup and Purification Protocol:

  • DCU Filtration: Once the reaction is complete, cool the reaction mixture in an ice bath for 30 minutes to maximize the precipitation of DCU.[13] Filter the mixture through a fritted funnel or a Celite pad to remove the bulk of the DCU solid.[14][15] Wash the collected solid with a small amount of cold DCM and combine the filtrates.

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel.

    • Wash with 0.5 N HCl (2 x 50 mL) to remove residual DMAP and any unreacted DCC.[13][14]

    • Wash with saturated NaHCO₃ solution (2 x 50 mL) to remove any unreacted carboxylic acid.

    • Wash with brine (1 x 50 mL) to aid in the removal of water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Final Purification (If Necessary): At this stage, the crude product may still contain trace amounts of dissolved DCU.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) is often effective.

    • Solvent Trituration: Washing the crude product with a solvent in which DCU is sparingly soluble, like diethyl ether or hexanes, can effectively remove it.[10][16]

    • Column Chromatography: If impurities persist, flash column chromatography on silica gel is the most reliable method for obtaining a highly pure product.

Key Tip: DCU is notoriously insoluble in most common solvents but has limited solubility in DCM.[14][15] Performing the initial filtration cold is crucial for maximizing its removal before the aqueous workup.[13]

Q5: I'm observing an unknown spot on my TLC plate. What are the likely side products in this esterification?

A5: Side product formation depends on the reaction method used.

  • For Fischer-Speier Esterification: The most common side reaction, especially with strong acid and heat, is the dehydration of propan-2-ol to form propene . This consumes the alcohol and introduces water, further inhibiting the forward reaction. Using milder temperatures and a controlled amount of acid catalyst can minimize this.

  • For Steglich Esterification: The primary side product is the N-acylurea . This forms from an intramolecular rearrangement of the O-acylisourea intermediate before the alcohol has a chance to react.[5] The use of catalytic DMAP is critical because it intercepts the O-acylisourea to form a highly reactive acylated pyridinium intermediate, which reacts rapidly with the alcohol and suppresses the formation of the N-acylurea byproduct.[5][6] If you are observing significant side products in a Steglich reaction, ensure your DMAP is active and used in the correct catalytic amount (5-10 mol%).

References

  • Chemistry Stack Exchange. (2025, December 3). How I can remove DCU from my product? [Online]. Available: [Link]

  • HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. [Online]. Available: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: DCC Coupling. [Online]. Available: [Link]

  • ResearchGate. (2014, November 20). How can I remove the DCU after an esterification catalyzed by DCC? [Online]. Available: [Link]

  • Jess, E., et al. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. [Online]. Available: [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17, 522-524. Organic Chemistry Portal. [Online]. Available: [Link]

  • Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 63(9), 2431–2434.
  • Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification? [Online]. Available: [Link]

  • NPTEL. (n.d.). 5.2.2 Synthesis of Esters. [Online]. Available: [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification. [Online]. Available: [Link]

  • Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters. [Online].
  • LibreTexts Chemistry. (2022, September 24). 21.6: Chemistry of Esters. [Online]. Available: [Link]

  • International Journal of Scientific & Technology Research. (2020, February 15). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Online]. Available: [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Online]. Available: [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Online]. Available: [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Online]. Available: [Link]

  • Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid. [Online].
  • Patsnap. (2018, May 18). A kind of synthetic method of 5-bromo-2-chlorobenzoic acid. [Online]. Available: [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Online]. Available: [Link]

  • KPU Pressbooks. (n.d.). 7.5 Esters – Organic Chemistry II. [Online]. Available: [Link]

  • PubChemLite. (n.d.). Propan-2-yl 5-bromo-2-chlorobenzoate (C10H10BrClO2). [Online]. Available: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Online]. Available: [Link]

  • European Patent Office. (2024, June 26). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Online]. Available: [Link]

  • University Course Material. (n.d.). Lab5 procedure esterification. [Online]. Available: [Link]

  • Scribd. (n.d.). CN113321577 Preparation Method of 5-Bromo-2-Chlorobenzoic Acid. [Online]. Available: [Link]

  • WIPO Patentscope. (2021, August 31). 113321577 Preparation method of 5-bromo-2-chlorobenzoic acid. [Online]. Available: [Link]

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Optimization

Troubleshooting hydrolysis side-reactions in Propan-2-yl 5-bromo-2-chlorobenzoate storage

Welcome to the technical support center for Propan-2-yl 5-bromo-2-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent hydrolysis-related side...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Propan-2-yl 5-bromo-2-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent hydrolysis-related side-reactions during the storage and handling of this key chemical intermediate.

Introduction: Understanding the Challenge

Propan-2-yl 5-bromo-2-chlorobenzoate is an ester and, like all esters, is susceptible to hydrolysis—a chemical reaction with water that cleaves the ester bond to form its constituent carboxylic acid and alcohol. In this case, the hydrolysis products are 5-bromo-2-chlorobenzoic acid and propan-2-ol. The presence of these impurities can have significant implications for downstream applications, affecting reaction yields, purity of the final product, and potentially introducing unforeseen toxicological profiles. This guide provides a structured approach to identifying, mitigating, and quantifying hydrolysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I've observed a decrease in the pH of my solvent system containing Propan-2-yl 5-bromo-2-chlorobenzoate. What is the likely cause?

Answer: A decrease in pH is a strong indicator of ester hydrolysis. The hydrolysis of Propan-2-yl 5-bromo-2-chlorobenzoate produces 5-bromo-2-chlorobenzoic acid[1][2][3]. As a carboxylic acid, this degradation product will increase the acidity of your solution, thereby lowering the pH. This process, known as autocatalysis, can be exacerbated as the acidic product can itself catalyze further hydrolysis[4][5].

Question 2: My latest batch of Propan-2-yl 5-bromo-2-chlorobenzoate shows a new impurity peak in the HPLC analysis that wasn't present previously. Could this be due to hydrolysis?

Answer: It is highly probable. The hydrolysis of the parent ester will result in the formation of 5-bromo-2-chlorobenzoic acid and propan-2-ol. Due to the significant difference in polarity between the ester and the resulting carboxylic acid, you would expect to see a new, typically more polar, peak in your reverse-phase HPLC chromatogram. To confirm, you can co-inject a standard of 5-bromo-2-chlorobenzoic acid with your sample. If the impurity peak increases in area, this confirms its identity.

Question 3: What are the primary factors that accelerate the hydrolysis of Propan-2-yl 5-bromo-2-chlorobenzoate during storage?

Answer: The rate of ester hydrolysis is primarily influenced by three factors:

  • Presence of Water: Water is a necessary reactant for hydrolysis. The higher the water content in the storage environment or solvent, the greater the potential for degradation.[4][6][7]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[6][7] Storing the compound at elevated temperatures will accelerate its degradation.

  • pH (Presence of Acids or Bases): Hydrolysis can be catalyzed by both acids and bases.[4][6][7] Contamination with acidic or basic impurities can significantly increase the rate of degradation.

The structural features of Propan-2-yl 5-bromo-2-chlorobenzoate, such as the bulky isopropyl group, can offer some steric hindrance that may slow the rate of hydrolysis compared to less hindered esters.[8]

Question 4: What are the recommended storage conditions for Propan-2-yl 5-bromo-2-chlorobenzoate to minimize hydrolysis?

Answer: To ensure the long-term stability of Propan-2-yl 5-bromo-2-chlorobenzoate, we recommend the following storage conditions. These are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°CReduces the kinetic rate of hydrolysis.[9]
Atmosphere Inert gas (Argon or Nitrogen)Displaces moisture and oxygen, preventing hydrolysis and potential oxidative degradation.[10]
Container Tightly sealed, amber glass vialPrevents moisture ingress and protects from light, which can potentially catalyze other degradation pathways.
Environment Desiccator with a drying agent (e.g., silica gel, molecular sieves)Actively removes ambient moisture from the storage environment.[10]

Question 5: I suspect my sample has undergone hydrolysis. How can I quantify the extent of degradation?

Answer: Quantitative analysis of hydrolysis can be achieved using several analytical techniques. The most common and reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection.

A detailed protocol for this analysis is provided in the "Experimental Protocols" section below. The general principle involves creating a calibration curve with a known standard of 5-bromo-2-chlorobenzoic acid and using this to determine the concentration of the hydrolytic product in your sample. The percentage of hydrolysis can then be calculated relative to the initial concentration of the ester.

Visualizing the Hydrolysis Pathway and Troubleshooting

Diagram 1: Hydrolysis of Propan-2-yl 5-bromo-2-chlorobenzoate

Hydrolysis_Mechanism cluster_conditions Catalysts Ester Propan-2-yl 5-bromo- 2-chlorobenzoate Products 5-bromo-2-chlorobenzoic acid + Propan-2-ol Ester->Products Hydrolysis Water H₂O Water->Products Acid H⁺ Acid->Ester Acid-catalyzed Base OH⁻ Base->Ester Base-catalyzed

Caption: The hydrolysis reaction of the ester with water, which can be catalyzed by acid or base.

Diagram 2: Troubleshooting Workflow for Suspected Hydrolysis

Troubleshooting_Workflow Start Observe unexpected experimental results (e.g., low pH, new HPLC peak) Hypothesis Suspect Hydrolysis Start->Hypothesis Confirm Confirm Hydrolysis Hypothesis->Confirm Confirm->Start No Quantify Quantify Degradation (HPLC Protocol) Confirm->Quantify Yes Investigate Investigate Cause Quantify->Investigate Storage Review Storage Conditions: - Temperature - Atmosphere - Container Investigate->Storage Storage Issue Solvent Check Solvent Purity: - Water content - pH Investigate->Solvent Solvent Issue Remediate Implement Corrective Actions Storage->Remediate Solvent->Remediate Purify Purify Material (if necessary) Remediate->Purify Implement Implement Improved Storage Protocol Remediate->Implement

Sources

Reference Data & Comparative Studies

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This section has no published content on the current product page yet.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Propan-2-yl 5-bromo-2-chlorobenzoate

Essential Safety and Handling Guide for Propan-2-yl 5-bromo-2-chlorobenzoate This guide provides critical safety, handling, and disposal information for Propan-2-yl 5-bromo-2-chlorobenzoate, tailored for researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for Propan-2-yl 5-bromo-2-chlorobenzoate

This guide provides critical safety, handling, and disposal information for Propan-2-yl 5-bromo-2-chlorobenzoate, tailored for researchers, scientists, and professionals in drug development. As this compound is a halogenated aromatic ester, this document synthesizes established protocols for similar chemical classes to ensure a comprehensive safety framework in the absence of a specific Safety Data Sheet (SDS) for the exact molecule. The procedures outlined are grounded in established safety standards to protect laboratory personnel and the environment.

Immediate Safety Protocols and Hazard Assessment

Given that Propan-2-yl 5-bromo-2-chlorobenzoate is an ester of 5-Bromo-2-chlorobenzoic acid, its hazard profile is anticipated to be similar. The parent acid is classified as a skin and eye irritant, and may cause respiratory irritation.[1][2] Therefore, it is crucial to handle Propan-2-yl 5-bromo-2-chlorobenzoate with the assumption that it poses similar risks.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][3][4]

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure risks when handling Propan-2-yl 5-bromo-2-chlorobenzoate.[6] The following table outlines the required PPE, with explanations for the necessity of each item.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles and a face shield.[7]Provides a barrier against splashes and vapors that can cause severe eye irritation or chemical burns.[7]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[7][8][9]Prevents direct skin contact, which can lead to irritation or absorption of the chemical.[10]
Body Protection A chemical-resistant lab coat or apron, and closed-toe shoes.[8][11]Protects the skin on the body and feet from accidental spills and splashes.
Respiratory Protection To be used in a well-ventilated area or with a suitable respirator if dust or aerosols are generated.[8]Minimizes the inhalation of potentially harmful airborne particles or vapors.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling Propan-2-yl 5-bromo-2-chlorobenzoate.

PPE_Selection Start Handling Propan-2-yl 5-bromo-2-chlorobenzoate Task Assess Task: - Small scale? - Potential for splash? - Aerosol generation? Start->Task Core_PPE Core PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat - Closed-toe Shoes Task->Core_PPE Splash_Risk Splash Risk? Core_PPE->Splash_Risk Aerosol_Risk Aerosol/Dust Risk? Splash_Risk->Aerosol_Risk No Face_Shield Add Face Shield Splash_Risk->Face_Shield Yes Respirator Use Fume Hood or Wear Respirator Aerosol_Risk->Respirator Yes Proceed Proceed with Task Aerosol_Risk->Proceed No Face_Shield->Aerosol_Risk Respirator->Proceed

Caption: Decision workflow for PPE selection.

Operational Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][8]

  • Avoid contact with skin, eyes, and clothing.[5][8]

  • Wash hands thoroughly after handling the compound.[1][8]

  • Do not eat, drink, or smoke in the laboratory.[8]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4][5]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Ensure all containers are clearly labeled in accordance with OSHA guidelines.[12]

Disposal Plan

Proper disposal of Propan-2-yl 5-bromo-2-chlorobenzoate and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, specific disposal procedures must be followed.

Disposal Procedures:

Waste TypeDisposal MethodRationale
Unused or Waste Product Dispose of as hazardous chemical waste through a licensed disposal company. Do not dispose of down the drain.[1][2]Halogenated compounds can be harmful to aquatic life and may persist in the environment.[13]
Contaminated Materials (e.g., gloves, paper towels) Place in a sealed, labeled container for hazardous waste disposal.[5][14]Prevents further contact and ensures proper handling by waste management personnel.
Empty Containers Triple rinse with a suitable solvent, collect the rinsate as hazardous waste, and then dispose of the container as regular waste or recycle if appropriate.Ensures that residual chemical is not inadvertently released into the environment.

Chemical Waste Disposal Workflow

The following diagram outlines the step-by-step process for the safe disposal of Propan-2-yl 5-bromo-2-chlorobenzoate and associated waste.

Disposal_Workflow Start Waste Generation: - Unused Product - Contaminated PPE - Empty Containers Segregate Segregate Waste Streams Start->Segregate Unused_Product Unused/Waste Product Segregate->Unused_Product Contaminated_Items Contaminated Items (Gloves, etc.) Segregate->Contaminated_Items Empty_Containers Empty Containers Segregate->Empty_Containers Halogenated_Waste Collect in Labeled Halogenated Organic Waste Container Unused_Product->Halogenated_Waste Solid_Waste Collect in Labeled Solid Hazardous Waste Container Contaminated_Items->Solid_Waste Triple_Rinse Triple Rinse with Appropriate Solvent Empty_Containers->Triple_Rinse Arrange_Pickup Arrange for Pickup by Licensed Waste Disposal Service Halogenated_Waste->Arrange_Pickup Solid_Waste->Arrange_Pickup Collect_Rinsate Collect Rinsate in Halogenated Waste Triple_Rinse->Collect_Rinsate Dispose_Container Dispose of Rinsed Container as Non-Hazardous Waste Triple_Rinse->Dispose_Container Collect_Rinsate->Halogenated_Waste

Caption: Workflow for chemical waste disposal.

By adhering to these guidelines, researchers can handle Propan-2-yl 5-bromo-2-chlorobenzoate safely and responsibly, minimizing risks to themselves and the environment.

References

  • NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.).
  • Pocket Guide to Chemical Hazards Introduction | NIOSH - Restored CDC. (n.d.).
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  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
  • 5-bromo-2-chlorobenzoic acid - Sdfine. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16).
  • 5-Bromo-2-chlorobenzoic Acid - SAFETY DATA SHEET. (2025, January 30).
  • 5-Bromo-2-chlorobenzoic acid - Safety Data Sheet - ChemicalBook. (2025, December 27).
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.).
  • 1998-03-16 SB 1731 Guidelines for Halogenated Solvents Degreasing Operations. (n.d.).
  • MSDS of 5-Bromo-2-chlorobenzoic acid - Capot Chemical. (2018, August 1).
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. (n.d.).

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